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molecular formula C4H10Zn B1219324 Diethylzinc CAS No. 557-20-0

Diethylzinc

Cat. No. B1219324
M. Wt: 123.5 g/mol
InChI Key: IPSRAFUHLHIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

Diethyl zink (9.78 g, 79.2 mmol) is added to a solution of 5-bromo-6-methyl-pyridine-2-carboxylic acid isopropyl ester (14.6 g, 56.5 mmol, prepared in analogy to 5-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester) and Pd(dppf) (461 mg, 0.565 mmol) in dioxane (250 mL). The mixture is stirred at 80° C. for 18 h before it is cooled to rt, diluted with ice-water (150 mL) and EA (250 mL) and acidified with 2 N aq. HCl. The org. layer is separated and the aq. phase is extracted with EA (3×100 mL) and DCM (4×100 mL). The aq. phase is neutralised by adding sat. aq. NaHCO3 solution and is again extracted with DCM (4×75 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane to give 5-ethyl-6-methyl-pyridine-2-carboxylic acid isopropyl ester (7.08 g) as a pale yellow oil; LC-MS: tR=0.77 min, [M+1]+=207.99. 1H NMR (CDCl3): δ 1.25 (t, J=7.5 Hz, 3H), 1.41 (d, J=6.3 Hz, 6H), 2.63 (s, 3H), 2.70 (q, J=7.5 Hz, 2H), 5.30 (hept, J=6.3 Hz, 1H), 7.54 (d, J=8.0 Hz, 1H), 7.87 (d, J=8.0 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dppf)
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
9.78 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10](Br)=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2].Cl.O1CCO[CH2:18][CH2:17]1>CC(=O)OCC.C[CH2-].C[CH2-].[Zn+2]>[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:17][CH3:18])=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
ice water
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CC(OCC)=O
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC(=C(C=C1)Br)C
Name
Pd(dppf)
Quantity
461 mg
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
9.78 g
Type
catalyst
Smiles
C[CH2-].C[CH2-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 18 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
CUSTOM
Type
CUSTOM
Details
layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with EA (3×100 mL) and DCM (4×100 mL)
ADDITION
Type
ADDITION
Details
by adding sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
is again extracted with DCM (4×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)OC(=O)C1=NC(=C(C=C1)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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